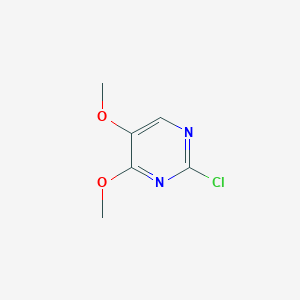
2-Chloro-4,5-dimethoxypyrimidine
Overview
Description
2-Chloro-4,5-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is a solid substance with a molecular weight of 174.59 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4,5-dimethoxypyrimidine is 1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethoxypyrimidine is a solid substance . It has a molecular weight of 174.59 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Chloro-4,5-dimethoxypyrimidine has been utilized in the synthesis of new pyrimidine derivatives, which demonstrate significant antibacterial activities against various bacterial strains. This includes the synthesis of 4,6-dimethoxy pyrimidine derivatives and 2-chloro-4,6-dimethoxy-5-substitute-pyrimidines, highlighting its potential in the development of new antibiotics (Dişli, Mercan, & Yavuz, 2013).
Catalysis in Nucleophilic Substitution
The compound is effective in rate acceleration for nucleophilic substitution reactions. It particularly enhances the substitution rate in reactions with alkoxy or aryloxy nucleophiles, leading to the synthesis of pyrimidinyloxy derivatives, which are intermediates for potent herbicides (Bessard & Crettaz, 2000).
Synthesis of Herbicides
2-Chloro-4,5-dimethoxypyrimidine plays a crucial role in the synthesis of pyrimidylsalicylate herbicides. Its synthesis from various starting materials, including malononitrile or diethyl malonate and guanidine, has been reviewed, emphasizing its significance in the agricultural sector (Yuan-xiang, 2009).
Anticancer and Antiviral Applications
The compound is also a precursor in the synthesis of various derivatives that exhibit anticancer and antiviral properties. For instance, derivatives of 2,4-dimethoxy-5-(3-oxoalkyl)pyrimidines have shown potential as anticancer and antiviral agents (Kundu, Das, & Majumdar, 1990).
Molecular Recognition in Pharmaceuticals
In the pharmaceutical field, 2-Chloro-4,5-dimethoxypyrimidine is significant for its role in molecular recognition processes involving hydrogen bonding, crucial for targeted drug action. This is evident in the study of crystallization and tautomerism of related pyrimidine compounds (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Multicomponent Synthesis in Antiproliferative Compounds
Recent research highlights its use in microwave-assisted multicomponent synthesis of antiproliferative compounds. This novel approach emphasizes its utility in rapid and efficient production of potential cancer treatment drugs (Patel et al., 2022).
Structural and Vibrational Studies
2-Chloro-4,5-dimethoxypyrimidine is important in structural and vibrational studies for understanding molecular characteristics, which are essential for the development of new compounds with desired properties (Sreenivas et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-chloro-4,5-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOOCFFMSRIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethoxypyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

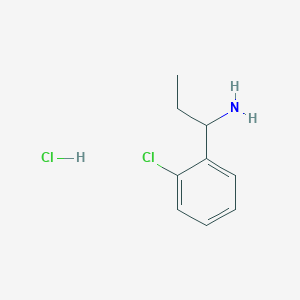

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)
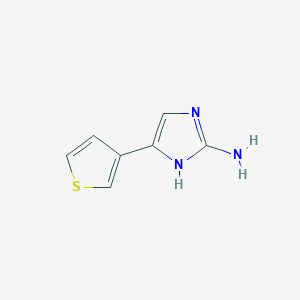
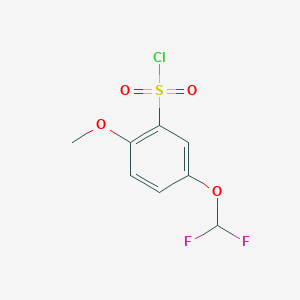
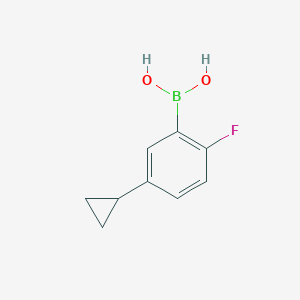
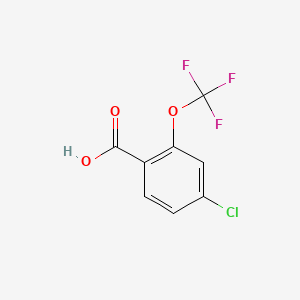
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
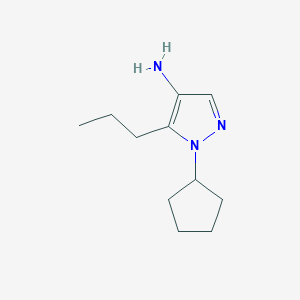
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
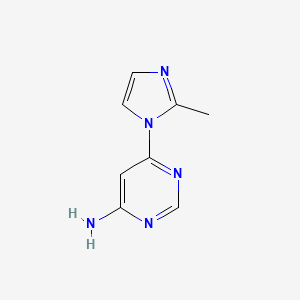
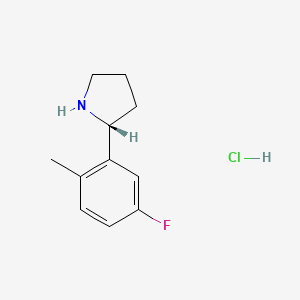
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)